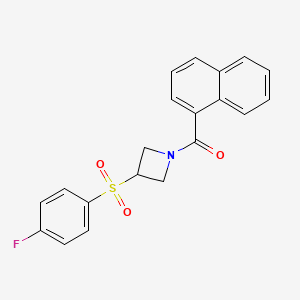

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone is a useful research compound. Its molecular formula is C20H16FNO3S and its molecular weight is 369.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of this compound is the serine hydrolase monoacylglycerol lipase (MAGL) . MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .

Mode of Action

This compound inhibits MAGL in a competitive mode with respect to the 2-AG substrate . This inhibition leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors (CBs) CB1 and CB2 .

Biochemical Pathways

The inhibition of 2-AG degradation by this compound affects the endocannabinoid system. The elevation of 2-AG levels leads to the activation of CB1 and CB2 receptors . This activation has demonstrated beneficial effects on mood, appetite, pain, and inflammation .

Pharmacokinetics

The compound time- and dose-dependently binds to MAGL in rodent brain . This binding indirectly leads to CB1 occupancy by raising 2-AG levels . The compound also raises norepinephrine levels in the cortex .

Result of Action

In vivo, the compound exhibits antinociceptive efficacy in both the rat complete Freund’s adjuvant–induced radiant heat hypersensitivity and chronic constriction injury–induced cold hypersensitivity models of inflammatory and neuropathic pain . Though 30 mg/kg induced hippocampal synaptic depression, altered sleep onset, and decreased electroencephalogram gamma power, 3 mg/kg still provided approximately 80% enzyme occupancy, significantly increased 2-AG and norepinephrine levels, and produced neuropathic antinociception without synaptic depression or decreased gamma power .

Actividad Biológica

The compound (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features an azetidine ring substituted with a sulfonyl group and a naphthalenyl moiety, which contributes to its unique pharmacological profile. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interactions with biological targets.

Research indicates that compounds with similar structures often exhibit activity through several mechanisms:

- Inhibition of Enzymatic Activity : Many sulfonamide derivatives inhibit specific enzymes, including those involved in inflammatory pathways and cancer cell proliferation. For instance, studies have shown that related compounds can inhibit the Janus kinase (JAK) pathway, which is crucial in various signaling cascades associated with immune responses and hematopoiesis .

- Cytotoxic Effects : Compounds like this compound may induce cytotoxicity in cancer cells by disrupting oxidative phosphorylation, leading to decreased ATP production and increased apoptosis .

In Vitro Studies

Table 1 summarizes the biological activities observed in vitro for similar compounds:

| Compound | Target | IC50 (µM) | Effect |

|---|---|---|---|

| Compound A | JAK1 | 0.5 | Inhibition of cell proliferation |

| Compound B | Complex I | 0.3 | Induction of apoptosis |

| Compound C | COX-2 | 1.2 | Anti-inflammatory activity |

These results suggest that this compound may exhibit similar inhibitory effects on key biological pathways.

In Vivo Studies

In vivo studies are critical for understanding the therapeutic potential of this compound. For example, related azetidine derivatives have shown promising results in animal models:

- Cancer Models : In murine models of pancreatic cancer, compounds structurally similar to this compound demonstrated significant tumor reduction when administered at doses correlating with their in vitro IC50 values .

Case Studies

Several case studies highlight the potential applications of sulfonamide derivatives:

- Rheumatoid Arthritis : A study demonstrated that a related compound reduced inflammation and joint damage in animal models by inhibiting the JAK pathway, suggesting potential use in autoimmune conditions.

- Cancer Therapy : Clinical trials have indicated that compounds with similar structures can enhance the efficacy of existing chemotherapeutics by sensitizing cancer cells to treatment through apoptotic pathways.

Propiedades

IUPAC Name |

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FNO3S/c21-15-8-10-16(11-9-15)26(24,25)17-12-22(13-17)20(23)19-7-3-5-14-4-1-2-6-18(14)19/h1-11,17H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEXLMZQUBFGCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.